molecular formula C7H5Cl2N B8718093 2,3-Dichloro-5-ethenylpyridine CAS No. 1001193-62-9

2,3-Dichloro-5-ethenylpyridine

Cat. No. B8718093
M. Wt: 174.02 g/mol
InChI Key: KQIYTGYKAXIQQW-UHFFFAOYSA-N
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Patent
US08940769B2

Procedure details

2.9 g of triphenylphosphine was added to 3.6 g of compound (7) (14.9 mmol) prepared in Example 4 dissolved in 20 mL of chloroform and the mixture was reacted at 120° C. for 10 minutes by radiating with microwave radiation. And the mixture concentrated under reduced pressure to remove chloroform, and then crystallized from diethyl ether. The crystal was added to 5 mL of 40% formaldehyde, and 50% NaOH was slowly added dropwise to be a concentration of 1.7 N. After stirring for 2 hours, the resultant was extracted with ether, and concentrated under reduced pressure. The residue was separated by column chromatography (eluting solvent: chloroform/methanol=30/1) to obtain 2.5 g of 2,3-dichloro-5-vinylpyridine (yield 97%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[CH2:21][C:22]1[CH:23]=[C:24]([Cl:29])[C:25]([Cl:28])=[N:26][CH:27]=1>C(Cl)(Cl)Cl>[Cl:28][C:25]1[C:24]([Cl:29])=[CH:23][C:22]([CH:21]=[CH2:1])=[CH:27][N:26]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.6 g
Type
reactant
Smiles
BrCC=1C=C(C(=NC1)Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 120° C. for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
And the mixture concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove chloroform
CUSTOM
Type
CUSTOM
Details
crystallized from diethyl ether
ADDITION
Type
ADDITION
Details
The crystal was added to 5 mL of 40% formaldehyde, and 50% NaOH
ADDITION
Type
ADDITION
Details
was slowly added dropwise
EXTRACTION
Type
EXTRACTION
Details
the resultant was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by column chromatography (eluting solvent: chloroform/methanol=30/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 129.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.